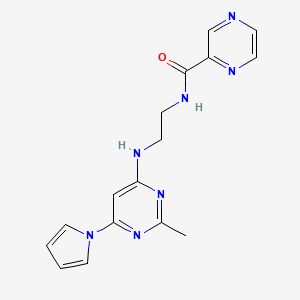

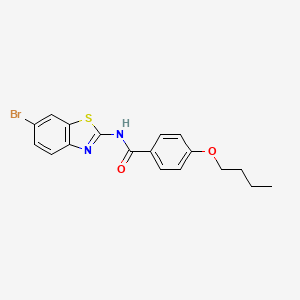

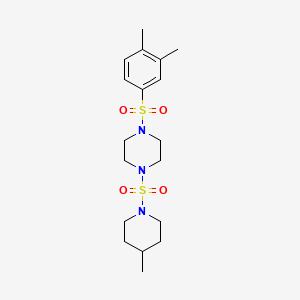

N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to a class of highly specific molecules that have been synthesized for various purposes, including as potential therapeutic agents due to their unique chemical structures and properties. These compounds often contain multiple heterocyclic rings that impart significant biological activity.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions that include the formation of heterocyclic rings through condensation, cyclization, and substitution reactions. For instance, the synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones involves reduction and subsequent condensation reactions (H. Ochi & T. Miyasaka, 1983).

Scientific Research Applications

Synthesis and Characterization

Synthesis of Related Compounds : Research includes the synthesis of various derivatives related to pyrazolo[3,4-d]pyrimidin-7-ones, which are structurally similar to the compound , focusing on the incorporation of different substituents to explore their effects on the properties and potential applications of these compounds (Ochi & Miyasaka, 1983).

Enaminones as Building Blocks : The use of N-arylpyrazole-containing enaminones in synthesizing substituted pyrazoles, demonstrating the versatility of pyrazole-based structures in chemical synthesis (Riyadh, 2011).

Advanced Synthesis Techniques : Innovative approaches in synthesizing thieno[2,3-d]pyrimidine derivatives, highlighting the complexity and diversity of methods available for constructing such molecules (El-All et al., 2016).

Biological and Pharmaceutical Applications

Anticancer and Anti-inflammatory Agents : Development of pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of these compounds in medicine (Rahmouni et al., 2016).

Cytotoxicity Studies : Investigation of the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives against specific cancer cell lines, contributing to the understanding of their potential use in cancer treatment (Hassan et al., 2014).

Antiviral Activities : Exploring the antiviral properties of benzamide-based 5-aminopyrazoles, showing their effectiveness against influenza A virus, hinting at their potential use in antiviral therapies (Hebishy et al., 2020).

Antimicrobial Applications

Development of Antimicrobial Agents : Synthesis of new thienopyrimidine derivatives with pronounced antimicrobial activity, underlining the importance of these compounds in addressing microbial resistance (Bhuiyan et al., 2006).

Broad Spectrum Antimicrobial Activities : Creation of heterocyclic compounds with a sulfonamido moiety, demonstrating significant antibacterial properties, emphasizing the compound's potential in antimicrobial drug development (Azab et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that the compound interacts with its targets in a way that leads to a variety of biological activities . The compound’s interaction with its targets could involve forming covalent bonds, as seen in other compounds with similar structures .

Biochemical Pathways

Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could be affected . These could include pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .

Pharmacokinetics

Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound could have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O/c1-12-21-14(10-15(22-12)23-8-2-3-9-23)19-6-7-20-16(24)13-11-17-4-5-18-13/h2-5,8-11H,6-7H2,1H3,(H,20,24)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLGIGHXLZRHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=C2)NCCNC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2490031.png)

![2-Naphthyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptanecarboxylate](/img/structure/B2490037.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-sulfonamide](/img/structure/B2490040.png)

![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)

![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2490048.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)